molecular formula C13H10ClNO3 B6391913 3-(3-Chloro-4-methoxyphenyl)pyridine-4-carboxylic acid CAS No. 1261943-89-8

3-(3-Chloro-4-methoxyphenyl)pyridine-4-carboxylic acid

Cat. No.: B6391913
CAS No.: 1261943-89-8
M. Wt: 263.67 g/mol
InChI Key: XPQKAXMTNHOGAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chloro-4-methoxyphenyl)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids It is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the 4-position and a 3-(3-chloro-4-methoxyphenyl) group

Properties

IUPAC Name

3-(3-chloro-4-methoxyphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-18-12-3-2-8(6-11(12)14)10-7-15-5-4-9(10)13(16)17/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQKAXMTNHOGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=CN=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30687929
Record name 3-(3-Chloro-4-methoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261943-89-8
Record name 3-(3-Chloro-4-methoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloro-4-methoxyphenyl)pyridine-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methoxyaniline and 4-pyridinecarboxylic acid.

    Coupling Reaction: The 3-chloro-4-methoxyaniline is subjected to a coupling reaction with 4-pyridinecarboxylic acid using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis of 3-(3-Chloro-4-methoxyphenyl)pyridine-4-carboxylic acid may involve optimized reaction conditions to enhance yield and reduce production costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Chloro-4-methoxyphenyl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acid derivatives with additional functional groups.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of new derivatives with substituted groups replacing the chloro group.

Scientific Research Applications

3-(3-Chloro-4-methoxyphenyl)pyridine-4-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases.

    Materials Science: It is used in the synthesis of advanced materials with specific properties, such as conducting polymers and organic semiconductors.

    Biological Studies: The compound is investigated for its biological activity, including its potential as an antimicrobial or anticancer agent.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules used in various chemical industries.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methoxyphenyl)pyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

    3-(3-Chloro-4-methoxyphenyl)pyridine-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position.

    3-(3-Chloro-4-methoxyphenyl)pyridine-3-carboxylic acid: Similar structure but with the carboxylic acid group at the 3-position.

    3-(3-Chloro-4-methoxyphenyl)pyridine-5-carboxylic acid: Similar structure but with the carboxylic acid group at the 5-position.

Uniqueness: 3-(3-Chloro-4-methoxyphenyl)pyridine-4-carboxylic acid is unique due to the specific positioning of the carboxylic acid group at the 4-position, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.